Cas no 1282402-07-6 (1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol)

1-(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound featuring a benzodioxepin core with a chloro-substituent and a trifluoroethanol moiety. Its unique structure imparts potential reactivity and selectivity in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The presence of both chlorine and trifluoromethyl groups enhances its utility as a building block for further functionalization, offering opportunities for fine-tuning electronic and steric properties. The compound’s stability under typical reaction conditions makes it suitable for diverse transformations, including nucleophilic substitutions and cross-coupling reactions. Its well-defined stereochemistry and purity ensure reproducibility in research and industrial processes.
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol structure
1282402-07-6 structure
Product name:1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
CAS No:1282402-07-6
MF:C11H10ClF3O3
MW:282.643513202667
CID:6192563
PubChem ID:61645257

1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
    • EN300-1938302
    • 1282402-07-6
    • AKOS010910003
    • Inchi: 1S/C11H10ClF3O3/c12-7-4-6(10(16)11(13,14)15)5-8-9(7)18-3-1-2-17-8/h4-5,10,16H,1-3H2
    • InChI Key: GWIQUHMAZZQLPR-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=C1OCCCO2)C(C(F)(F)F)O

Computed Properties

  • Exact Mass: 282.0270564g/mol
  • Monoisotopic Mass: 282.0270564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 2.9

1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1938302-10.0g
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
1282402-07-6
10g
$3131.0 2023-06-02
Enamine
EN300-1938302-1g
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
1282402-07-6
1g
$914.0 2023-09-17
Enamine
EN300-1938302-5.0g
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
1282402-07-6
5g
$2110.0 2023-06-02
Enamine
EN300-1938302-0.5g
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
1282402-07-6
0.5g
$877.0 2023-09-17
Enamine
EN300-1938302-0.1g
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
1282402-07-6
0.1g
$804.0 2023-09-17
Enamine
EN300-1938302-1.0g
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
1282402-07-6
1g
$728.0 2023-06-02
Enamine
EN300-1938302-10g
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
1282402-07-6
10g
$3929.0 2023-09-17
Enamine
EN300-1938302-0.05g
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
1282402-07-6
0.05g
$768.0 2023-09-17
Enamine
EN300-1938302-2.5g
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
1282402-07-6
2.5g
$1791.0 2023-09-17
Enamine
EN300-1938302-0.25g
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
1282402-07-6
0.25g
$840.0 2023-09-17

1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol Related Literature

Additional information on 1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol

Research Briefing on 1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol (CAS: 1282402-07-6)

1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol (CAS: 1282402-07-6) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique benzodioxepin core and trifluoroethanol moiety, has shown promising potential in various therapeutic applications, particularly in the development of central nervous system (CNS) targeting drugs. The presence of the chloro and trifluoroethyl groups suggests potential bioactivity, possibly as a modulator of neurotransmitter systems or as an anti-inflammatory agent.

Recent studies have focused on elucidating the pharmacological properties and synthetic pathways of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its synthesis via a multi-step process involving palladium-catalyzed cross-coupling reactions and subsequent reduction steps. The compound demonstrated high selectivity and potency in preliminary in vitro assays, particularly in models of neuroinflammation and neurodegenerative diseases. Researchers have also explored its pharmacokinetic profile, noting its favorable blood-brain barrier permeability, which is a critical attribute for CNS-active compounds.

In addition to its therapeutic potential, 1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol has been investigated for its mechanism of action. A recent study published in ACS Chemical Neuroscience proposed that the compound acts as a selective inhibitor of certain pro-inflammatory cytokines, thereby reducing neuroinflammation. This finding is particularly relevant for conditions such as Alzheimer's disease and multiple sclerosis, where neuroinflammation plays a key role in disease progression. The study utilized both molecular docking simulations and in vivo models to validate these effects, providing a robust foundation for further development.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, potential off-target effects, and scalable synthesis need to be addressed. Ongoing research is focused on optimizing the compound's structure to enhance its efficacy and safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials, with the aim of bringing a new therapeutic option to market in the coming years.

In conclusion, 1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol represents a promising candidate in the field of CNS drug development. Its unique chemical structure and demonstrated bioactivity make it a valuable subject of ongoing research. Future studies will likely focus on further elucidating its mechanism of action, improving its pharmacokinetic properties, and exploring its potential in combination therapies. The compound's progress will be closely monitored by the scientific community, as it may offer new avenues for treating debilitating neurological disorders.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.